(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
説明
This compound features a pyridazine core substituted with a cyclopropyl group, linked via a piperazine ring to a methanone bridge, which connects to a methylsulfonyl-substituted piperidine. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors, due to their ability to engage in hydrogen bonding and hydrophobic interactions. The cyclopropyl group may enhance metabolic stability by restricting conformational flexibility, while the methylsulfonyl moiety could improve solubility and selectivity .
特性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-27(25,26)23-8-6-15(7-9-23)18(24)22-12-10-21(11-13-22)17-5-4-16(19-20-17)14-2-3-14/h4-5,14-15H,2-3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRBYMYGCQXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine and a pyridazine ring, along with a methylsulfonyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring: Synthesized through cyclization reactions involving hydrazine derivatives.
- Piperazine Introduction: Achieved via nucleophilic substitution reactions.
- Methylsulfonyl Group Attachment: This can be accomplished through sulfonation reactions or direct coupling methods.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial , anti-inflammatory , and antitumor agent.
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity: In vitro assays have revealed that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer drug .
The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For example, it may modulate the activity of cyclooxygenase enzymes or affect signaling pathways related to tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis was conducted with similar derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine | Structure | Moderate antibacterial activity |
| 6-(4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine | Structure | Anti-inflammatory properties |
| 3-Cyclopropylpyridazine | Structure | Limited biological activity |
The unique combination of cyclopropyl and piperazine moieties in our compound potentially confers distinct pharmacological properties not observed in these similar compounds .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Case Study on Antibacterial Activity: A study reported that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus, with IC50 values comparable to standard antibiotics .
- Case Study on Antitumor Effects: In a recent experiment, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth at low micromolar concentrations .
科学的研究の応用
Chemical Properties and Structure
This compound features a complex structure that includes a piperazine moiety, a pyridazine ring, and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 392.48 g/mol. The structural diversity allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects. The piperazine ring is often associated with serotonergic activity, suggesting that this compound may modulate serotonin receptors, potentially leading to therapeutic effects in mood disorders.
- Antipsychotic Potential : The incorporation of the cyclopropyl group and the piperidinyl moiety is known to enhance the binding affinity to dopamine receptors. Studies on related compounds have shown promise in treating schizophrenia and other psychotic disorders.
- Cognitive Enhancer : There is emerging evidence that compounds containing piperazine and pyridazine derivatives can improve cognitive function. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it an interesting candidate for neuropharmacological studies:
- Dopaminergic System : Its structural components may influence dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease and schizophrenia.
- Serotonergic System : The piperazine structure could facilitate interactions with serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders.
Enzyme Inhibition Studies
Recent studies have focused on the compound's potential as an enzyme inhibitor:
- Metal Enzyme Modulation : Preliminary data suggest that this compound can modulate metal-dependent enzymes, which are implicated in various diseases such as cancer and neurodegeneration. For instance, it may inhibit metalloproteinases that are involved in tumor progression and metastasis .
- Phosphodiesterase Inhibition : Similar compounds have shown effectiveness in inhibiting phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways related to inflammation and cellular growth.
Case Study 1: Antidepressant Effects
A study conducted on a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models when administered over a four-week period. Behavioral tests indicated increased locomotor activity and reduced immobility time in forced swim tests, suggesting enhanced mood .
Case Study 2: Cognitive Enhancement
In vitro assays showed that compounds structurally similar to (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone improved synaptic plasticity in hippocampal slices, indicating potential cognitive-enhancing properties .
類似化合物との比較
Structural and Functional Analysis
The compound w3 (synthesized in ), "(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone," shares a methanone-linked piperazine scaffold but differs in key regions:
- Core Heterocycle : The main compound uses a pyridazine ring, whereas w3 employs a pyrimidine core with a chlorine substituent.
- Substituents : The main compound’s cyclopropyl-pyridazine contrasts with w3 ’s triazole-phenyl-pyrimidine system, which may influence target binding affinity.
- Piperazine Modification : The main compound’s piperidine is sulfonylated (methylsulfonyl), while w3 uses a 4-methylpiperazine, affecting polarity and pharmacokinetics .
Data Table: Comparative Overview
Research Findings and Limitations
- provides only the synthesis of w3 , limiting direct pharmacological or pharmacokinetic comparisons.
- Structural analysis suggests divergent therapeutic applications: the main compound’s pyridazine may favor kinase inhibition, while w3 ’s pyrimidine-triazole system aligns with anticancer agents.
- Further studies are required to validate binding affinities, ADME properties, and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
